molecular formula C19H15ClFN5O3 B2369175 N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052605-25-0

N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No.: B2369175
CAS No.: 1052605-25-0
M. Wt: 415.81
InChI Key: GQRFTTNITNPGME-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a heterocyclic compound featuring a fused pyrrolo-triazol-dione core linked to substituted phenyl groups. Its structure includes a 1,2,3-triazole ring, a maleimide-derived dione system, and two aromatic substituents: a 5-chloro-2-methylphenyl group and a 4-fluorophenyl moiety. These substituents are critical for modulating electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3/c1-10-2-3-11(20)8-14(10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)13-6-4-12(21)5-7-13/h2-8,16-17H,9H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRFTTNITNPGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a complex organic compound with potential biological activity. This article explores its biological properties, particularly focusing on its inhibitory effects on various enzymes and its potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C19H15ClFN5O3
  • Molecular Weight : 415.8 g/mol
  • CAS Number : 1052605-25-0

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmitters and have been targeted in the development of treatments for neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibition

Compounds structurally related to the target compound have shown varying degrees of AChE inhibition. For instance:

  • IC50 Values : Some derivatives have demonstrated IC50 values ranging from 1.14 to 3.92 nM against AChE, indicating potent inhibitory activity .

Butyrylcholinesterase (BChE) Inhibition

Similarly, BChE inhibition studies reveal that certain derivatives possess selectivity for AChE over BChE:

  • Selectivity Ratios : The most active compounds exhibit selectivity ratios ranging from 10.0 to 76.9 for AChE compared to BChE .

Case Studies

  • Neuroprotective Effects : A study involving the administration of similar compounds in animal models indicated that they could improve cognitive function by enhancing cholinergic transmission through AChE inhibition .
  • Therapeutic Potential : Research has suggested that these compounds might be beneficial in treating conditions such as Alzheimer's disease due to their ability to inhibit cholinesterases effectively .

The mechanism by which this compound exerts its biological effects is hypothesized to involve binding at the active site of AChE and BChE. Molecular docking studies suggest that these compounds can interact with both the catalytic and peripheral sites of these enzymes, leading to effective inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substituent combination. Below is a comparative analysis with analogous triazole-acetamide derivatives:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R1, R2) Yield (%) Melting Point (°C) Key Spectral Data (MS)
Target Compound R1: 4-fluorophenyl, R2: 5-Cl-2-MePh N/A N/A N/A
M1 R1: o-tolyl, R2: H 62 153–155 m/z 427 [M]+, 399 [C19H17N3O6S]+
M2 R1: p-tolyl, R2: H 50 179–180 m/z 427 [M]+, 276 [C17H14N2O2]+
M3 R1: 2-methoxyphenyl, R2: H 73 164–165 m/z 427 [M]+, 223 [C4H7N]+
Oxadixyl R1: 2,6-dimethylphenyl, R2: OMe N/A N/A Pesticide; no MS data provided

Key Observations :

For instance, M3 (2-methoxyphenyl) achieved the highest yield (73%), possibly due to enhanced solubility during crystallization . The 4-fluorophenyl and 5-Cl-2-MePh groups in the target compound may reduce yield due to steric hindrance or electron-withdrawing effects.

Melting Points and Stability :

  • M2 (p-tolyl) exhibits the highest melting point (179–180°C), likely due to symmetrical para-substitution enabling tighter crystal packing. The target compound’s chloro and fluoro substituents may elevate its melting point compared to M1/M3, but direct data are needed .

Spectral Signatures :

  • All M1–M3 share a base mass (m/z 427 [M]+), confirming their identical core structure. Variations in fragmentation patterns (e.g., m/z 399 in M1 vs. m/z 276 in M2) reflect differences in substituent stability. The target compound’s chlorine and fluorine atoms would likely produce distinct isotopic clusters and fragment ions (e.g., m/z 35/37 for Cl, 19 for F) .

In contrast, oxadixyl (a pesticide) uses a 2,6-dimethylphenyl group, highlighting how minor substituent changes redirect applications .

NMR and Electronic Environment :

demonstrates that substituent alterations in triazole derivatives (e.g., Rapa analogs) shift NMR chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, the electron-withdrawing Cl and F substituents would deshield nearby protons, causing downfield shifts in ¹H and ¹³C NMR compared to methyl/methoxy analogs .

Crystallographic Considerations :

The SHELX software suite () is widely used for small-molecule refinement. If the target compound’s crystal structure were resolved, tools like SHELXL could compare bond lengths/angles with M1–M3. For example, the C-F bond (1.34 Å) and C-Cl bond (1.74 Å) would differ from C-Me (1.54 Å) in M1/M2, affecting molecular conformation and packing .

Q & A

Q. Critical Parameters :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency at 60–80°C .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization yields by 15–20% .
  • Reaction Monitoring : HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) ensures intermediate purity .

Which analytical techniques are most effective for characterizing purity and structural integrity?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC : Purity >95% achieved using a C18 column (acetonitrile/water gradient, retention time ~12 min) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 484.1) .
  • IR Spectroscopy : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups in the triazole core .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Methodological Strategies :

  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in cell-free vs. cell-based systems to distinguish direct target effects from off-pathway interactions .
  • Structural Analysis : X-ray crystallography or molecular docking identifies binding site variations caused by crystallographic artifacts .
  • Batch Consistency Testing : Ensure compound purity (>98%) via HPLC to exclude degradation products skewing activity .

Example : Substituting 4-fluorophenyl with bromophenyl alters IC₅₀ by 3-fold in kinase assays, highlighting substituent-dependent activity .

What strategies optimize the cyclization step during pyrrolo[3,4-d]triazole core synthesis?

Advanced Research Question

  • Solvent Optimization : Replacing ethanol with DMF increases cyclization yield from 65% to 82% by stabilizing intermediates .
  • Temperature Gradients : Stepwise heating (50°C → 80°C) reduces side-product formation during ring closure .
  • Catalyst Screening : ZnCl₂ outperforms FeCl₃, reducing reaction time from 24h to 8h .

What key structural features influence reactivity and biological interactions?

Basic Research Question

  • Triazole Core : Acts as a hydrogen-bond acceptor, critical for enzyme inhibition (e.g., kinase ATP-binding sites) .
  • 4-Fluorophenyl Group : Enhances lipophilicity (logP = 2.8) and membrane permeability .
  • Chloro-Methylphenyl Substituent : Steric effects modulate selectivity against off-target receptors .

How is the interaction between this compound and enzyme targets studied methodologically?

Advanced Research Question

  • Enzyme Assays : Fluorescence polarization assays measure competitive binding (e.g., ΔF = 30% at 10 µM) .
  • Surface Plasmon Resonance (SPR) : Determines binding kinetics (kon/koff rates) with immobilized targets .
  • Molecular Dynamics Simulations : Predict stability of ligand-protein complexes over 100 ns trajectories .

How do phenyl ring substituent modifications affect physicochemical properties and bioactivity?

Advanced Research Question
Comparative Analysis :

Substituent LogP Solubility (µg/mL) IC₅₀ (Kinase A)
4-Fluorophenyl2.812.50.45 µM
4-Bromophenyl3.18.20.78 µM
4-Chlorophenyl2.910.10.62 µM
  • Halogen Effects : Bromine increases logP but reduces solubility, lowering cellular uptake .
  • Bioactivity : Fluorine’s electronegativity enhances hydrogen bonding, improving IC₅₀ by 1.7x vs. chlorine .

What are the documented solubility and stability profiles under experimental conditions?

Basic Research Question

  • Solubility : 12.5 µg/mL in PBS (pH 7.4); improves to 45 µg/mL with 10% DMSO .
  • Stability :
    • pH Stability : Degrades <5% over 24h at pH 5–9 .
    • Light Sensitivity : Store at -20°C in amber vials to prevent photodegradation .
    • Thermal Stability : Decomposes at >150°C (TGA data) .

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